molecular formula C10H11N3O B1339244 5-(benzyloxy)-1H-pyrazol-3-amine CAS No. 1000896-40-1

5-(benzyloxy)-1H-pyrazol-3-amine

Cat. No.: B1339244
CAS No.: 1000896-40-1
M. Wt: 189.21 g/mol
InChI Key: DPMPAHAAODHNKV-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1H-pyrazol-3-amine: is an organic compound that features a pyrazole ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

5-(benzyloxy)-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(benzyloxy)-1H-pyrazol-3-amine include other pyrazole derivatives such as:

  • 5-(methoxy)-1H-pyrazol-3-amine
  • 5-(ethoxy)-1H-pyrazol-3-amine
  • 5-(phenoxy)-1H-pyrazol-3-amine

These compounds share the pyrazole core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in the presence of the benzyloxy group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-phenylmethoxy-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-9-6-10(13-12-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMPAHAAODHNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NNC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569836
Record name 3-(Benzyloxy)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000896-40-1
Record name 3-(Benzyloxy)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Benzyloxy)-1H-pyrazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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